Chiral Center Introduction: Sec-Butyl vs. n-Butyl Substituent Impact on Target Recognition
The target compound bears a sec-butyl (butan-2-yl) group that introduces a chiral center at the α-carbon of the alkyl chain. This is absent in the racemic n-butyl analog 2-[(butylamino)methyl]quinazolin-4(3H)-one (CAS 900640-72-4) . In quinazolinone-based kinase inhibitors, the introduction of α-branched alkylamines has been shown to confer enantioselective binding, with individual enantiomers differing in IC50 by 5- to 20-fold against targets such as EGFR and VEGFR2 [1]. While direct comparative data for this specific compound is not yet published, the structural precedent indicates that the sec-butyl group enables stereochemically resolved SAR that the achiral n-butyl congener cannot provide.
| Evidence Dimension | Stereochemical differentiation (chiral center presence) |
|---|---|
| Target Compound Data | Contains one chiral center (sec-butyl α-carbon); racemic mixture unless resolved |
| Comparator Or Baseline | 2-[(butylamino)methyl]quinazolin-4(3H)-one (CAS 900640-72-4) – no chiral center |
| Quantified Difference | Qualitative: chiral vs. achiral; literature precedent of 5–20× enantiomer potency differences in analogous quinazolinone kinase inhibitors [1] |
| Conditions | Structural comparison; enantioselective SAR from quinazolinone literature |
Why This Matters
The chiral center provides a handle for enantiomer resolution and enantioselective SAR, which is not available with the n-butyl analog, enabling studies of target engagement stereochemistry.
- [1] M. A. Mohamed et al., "Design, synthesis and molecular docking of novel quinazolin-4-one derivatives as potent EGFR inhibitors," Bioorganic Chemistry, vol. 104, p. 104310, 2020. View Source
